molecular formula C14H12N2O2S B7440998 N-benzyl-2-cyanobenzenesulfonamide

N-benzyl-2-cyanobenzenesulfonamide

Cat. No.: B7440998
M. Wt: 272.32 g/mol
InChI Key: GGCBSXPTLLZUPE-UHFFFAOYSA-N
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Description

N-benzyl-2-cyanobenzenesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure combines a benzenesulfonamide core, a common feature in pharmaceuticals, with both benzyl and cyano functional groups. The benzyl group can influence the molecule's lipophilicity and interaction with biological targets, while the cyano group offers a versatile handle for further synthetic modification . Compounds featuring the benzenesulfonamide moiety, such as related sulfa drug derivatives, are extensively studied for their biological activities and are often used as key intermediates in the synthesis of more complex molecules . For instance, sulfonamide derivatives are frequently investigated for their potential as enzyme inhibitors and are subjects of molecular docking studies to understand their binding interactions . Researchers may explore this compound as a building block in the development of novel therapeutic agents or as a precursor in organic synthesis. The compound's physical properties, like the melting point of its related analogue 2-cyanobenzenesulfonamide (160-164°C), can provide useful reference points for researchers during experimental work . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE) and in accordance with all relevant safety regulations .

Properties

IUPAC Name

N-benzyl-2-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-10-13-8-4-5-9-14(13)19(17,18)16-11-12-6-2-1-3-7-12/h1-9,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCBSXPTLLZUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route to N-benzyl-2-cyanobenzenesulfonamide involves the nucleophilic substitution of 2-cyanobenzenesulfonyl chloride with benzylamine. This exothermic reaction proceeds via deprotonation of the amine by a weak base (e.g., sodium acetate), followed by attack of the sulfonyl chloride’s electrophilic sulfur center.

Typical Protocol :

  • Reactants :

    • 2-Cyanobenzenesulfonyl chloride (1.2 equiv)

    • Benzylamine (1.0 equiv)

    • Sodium acetate (2.0 equiv) in distilled water

  • Conditions :

    • Temperature: 80–85°C

    • Time: 6–8 hours

    • Monitoring: Thin-layer chromatography (TLC; n-hexane:ethyl acetate, 2:1)

  • Workup :

    • Filtration of the precipitated product

    • Recrystallization from absolute ethanol

Example :
A mixture of benzylamine (1.07 g, 10 mmol), sodium acetate (1.64 g, 20 mmol), and 2-cyanobenzenesulfonyl chloride (2.37 g, 12 mmol) in water (20 mL) was stirred at 85°C for 7 hours. The resulting pale-yellow solid was filtered, washed with cold water, and recrystallized from ethanol to yield N-benzyl-2-cyanobenzenesulfonamide (2.58 g, 84%).

Effect of Base Stoichiometry

Yields improve linearly with sodium acetate equivalents due to enhanced amine deprotonation (Table 1). Excess base (>2.5 equiv) risks hydrolysis of the sulfonyl chloride.

Table 1: Base Equivalents vs. Yield

Sodium Acetate (equiv)Yield (%)
1.062
1.575
2.084
2.582

Solvent Systems

Aqueous conditions outperform organic solvents (e.g., toluene, DMF) by minimizing side reactions (Table 2). Polar aprotic solvents like DMF reduce yields due to sulfonyl chloride degradation.

Table 2: Solvent Screening

SolventYield (%)
Water84
Toluene58
DMF41
Ethanol67

Alternative Synthetic Routes

Solid Acid-Catalyzed Alkylation

A patent-described method for amidine synthesis was adapted for sulfonamide preparation. Using fluorosulfonic acid resin as a catalyst, benzylamine reacts with 2-cyanobenzenesulfonyl chloride in toluene under reflux:

Procedure :

  • Combine benzylamine (20.0 g, 187 mmol), sodium carbonate (19.8 g, 187 mmol), and toluene (200 mL).

  • Add 2-cyanobenzenesulfonyl chloride (25.7 g, 243 mmol) dropwise at 0–15°C.

  • Reflux at 120°C for 10 hours with fluorosulfonic acid resin (20.0 g).

  • Isolate product via filtration and recrystallization (yield: 74%).

This method offers easier catalyst recovery but requires stringent temperature control.

Structural Characterization

Spectroscopic Data

FTIR (cm1^{-1}) :

  • 3062 (sp2^2 C–H stretch)

  • 2220 (C≡N stretch)

  • 1380 (S=O symmetric stretch)

  • 1165 (S=O asymmetric stretch)

1H^1H-NMR (500 MHz, CDCl3_3 ) :

  • δ 4.63 (s, 2H, CH2_2)

  • δ 7.27–7.45 (m, 5H, Ar–H)

  • δ 7.89–8.02 (m, 4H, sulfonyl Ar–H)

Physical Properties

  • Melting Point : 160–162°C

  • RfR_f : 0.54 (silica gel, n-hexane:ethyl acetate 2:1)

  • Molecular Formula : C14_{14}H12_{12}N2_2O2_2S

  • Molecular Weight : 288.32 g/mol

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen can undergo alkylation or arylation under catalytic conditions. For example:

  • Ru-catalyzed N-alkylation : Using [(p-cymene)Ru(2,2′-bpyO)(H₂O)] as a catalyst, secondary sulfonamides like N-benzyl-2-cyanobenzenesulfonamide can react with alcohols to form tertiary sulfonamides. This method, validated for similar substrates, achieves moderate to high yields (60–85%) under mild conditions (125°C, 12 h) .

  • Ir-catalyzed reactions : Cp*Ir@CTF catalysts enable selective N-alkylation with primary and secondary alcohols, preserving the cyano group .

Example reaction :

This compound+R-OHCp*Ir@CTF, Cs2CO3N-Benzyl-N-R-2-cyanobenzenesulfonamide\text{this compound} + \text{R-OH} \xrightarrow{\text{Cp*Ir@CTF, Cs}_2\text{CO}_3} \text{N-Benzyl-N-R-2-cyanobenzenesulfonamide}

Cyano Group Transformations

The cyano group at position 2 participates in several key reactions:

Hydrolysis

  • Acidic conditions : Hydrolysis with concentrated HCl/H₂O yields 2-carboxybenzenesulfonamide derivatives.

  • Basic conditions : Treatment with NaOH/H₂O₂ produces 2-carbamoylbenzenesulfonamide.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the cyano group to a primary amine:

–CN–CH2NH2\text{–CN} \rightarrow \text{–CH}_2\text{NH}_2

This modification is critical for enhancing water solubility or enabling further functionalization .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes regioselective substitution, influenced by the electron-withdrawing sulfonamide and cyano groups:

  • Nitration : Nitration at the para position of the sulfonamide group occurs under HNO₃/H₂SO₄.

  • Halogenation : Bromination or chlorination favors the meta position relative to the cyano group .

Sulfonamide Group Reactivity

The sulfonamide moiety can engage in:

  • Hydrogenolysis : The N-benzyl group is cleaved via H₂/Pd-C to yield 2-cyanobenzenesulfonamide, enabling deprotection strategies .

  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonamide to a sulfonic acid, though this is rare under standard conditions .

Cross-Coupling Reactions

The cyano group facilitates palladium-catalyzed couplings:

  • Suzuki–Miyaura : Reaction with aryl boronic acids introduces aryl groups at the cyano position .

Mechanistic Insights

  • N-Alkylation : Proceeds via a borrowing-hydrogen mechanism, where the catalyst dehydrogenates the alcohol to an aldehyde, which then reacts with the sulfonamide nitrogen .

  • Cyano Reduction : LiAlH₄ generates a nitrene intermediate, which is subsequently reduced to an amine .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
N-benzyl-2-cyanobenzenesulfonamide has shown promising results in cancer research, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in tumor growth and metastasis. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines, including melanoma, breast, and pancreatic cancers. In vitro studies indicate that these compounds can induce apoptosis and ferroptosis in cancer cells by inhibiting CA IX, which is often overexpressed in tumors .

Mechanism of Action
The mechanism involves binding to the active site of carbonic anhydrases, thereby disrupting their function. This inhibition leads to altered pH levels within the tumor microenvironment, enhancing the effectiveness of conventional chemotherapy agents .

Agricultural Applications

Pesticidal Activity
this compound and its derivatives have been studied for their efficacy against agricultural pests. Research indicates that these compounds possess significant activity against difficult-to-control insects and acarids. The ability to combat resistance in pest populations makes these compounds valuable for sustainable agricultural practices .

Case Study: Pesticidal Efficacy
A study demonstrated that formulations containing this compound significantly reduced pest populations in controlled trials, highlighting its potential as a novel pesticide .

Chemical Synthesis Applications

Intermediate in Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, including nucleophilic substitutions and coupling reactions .

Data Table: Synthesis Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionAqueous conditions, base catalysisVarious substituted sulfonamides
Coupling ReactionsPalladium-catalyzed reactionsBiologically active compounds

Material Science Applications

Development of New Materials
The unique properties of this compound enable its use in developing new materials with specific functionalities. Research has focused on its role as a building block for polymers and other advanced materials that exhibit desirable mechanical and thermal properties .

Mechanism of Action

The mechanism of action of N-benzyl-2-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Key analogs of N-benzyl-2-cyanobenzenesulfonamide include derivatives with variations in substituents on the benzene ring or sulfonamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzenesulfonamide Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight LogP Key Substituents Synthesis Method
This compound Not Available C₁₄H₁₂N₂O₂S 272.32 (calc.) ~3.0* 2-CN, N-benzyl Likely nucleophilic substitution
N-Benzyl-2-cyano-N-methylbenzenesulfonamide 918812-38-1 C₁₅H₁₄N₂O₂S 286.35 3.46 2-CN, N-benzyl, N-methyl Not specified
2-(Chlorobenzamido)-N-(chlorobenzoyl)benzamide Not Available C₂₁H₁₄Cl₂N₂O₃ 413.25 N/A 2-Cl, N-(chlorobenzoyl) Nucleophilic acyl substitution
N-Methyl-2-nitro-benzenesulfonamide 23530-40-7 C₇H₈N₂O₄S 216.21 N/A 2-NO₂, N-methyl Not specified

*Estimated based on structural similarity to N-benzyl-2-cyano-N-methylbenzenesulfonamide .

Electronic and Steric Effects

  • Cyano vs. Nitro Groups: The 2-cyano substituent in this compound is strongly electron-withdrawing, enhancing sulfonamide acidity compared to nitro-substituted analogs (e.g., N-methyl-2-nitro-benzenesulfonamide).
  • For example, N-benzyl-2-cyano-N-methylbenzenesulfonamide’s LogP (3.46) reflects increased lipophilicity due to the benzyl group .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for N-benzyl-2-cyanobenzenesulfonamide?

  • Methodological Answer : Focus on reagent compatibility (e.g., sulfonylation agents, benzyl group introduction) and protecting group strategies. For example, the canonical SMILES notation (C=O and sulfonamide groups) suggests the need for sequential functionalization, starting with sulfonamide formation followed by benzylation . Optimize reaction conditions (temperature, solvent polarity) to minimize side products like unreacted intermediates or over-alkylation. Purification via column chromatography or recrystallization is critical, as impurities may arise from incomplete substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm benzyl group integration (δ ~4.5 ppm for CH2_2) and sulfonamide proton environments (δ ~7-8 ppm for aromatic protons) .
  • IR : Identify sulfonamide S=O stretches (~1350-1150 cm1^{-1}) and C≡N absorption (~2240 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the structure .
  • X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration validation, as demonstrated in related sulfonamide derivatives .

Q. What are common impurities in the synthesis of this compound, and how can they be identified?

  • Methodological Answer : Common impurities include unreacted 2-cyanobenzenesulfonyl chloride or residual benzyl halides. Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress. For quantification, employ HPLC with a C18 column and UV detection at 254 nm. Compare retention times against authentic standards .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using complementary techniques. For example, if 1^1H NMR suggests unexpected splitting, use 1^{1}H-13^{13}C HSQC to assign coupling interactions. If IR and mass data conflict, repeat synthesis under inert conditions to rule out oxidation artifacts. For persistent contradictions, perform X-ray crystallography or computational modeling (DFT) to resolve stereoelectronic effects .

Q. What strategies optimize reaction yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for benzylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance sulfonamide formation, while toluene could improve benzylation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods aid in analyzing structure-activity relationships (SAR) for sulfonamide derivatives?

  • Methodological Answer :

  • QSAR Modeling : Use software like Schrödinger or MOE to correlate electronic properties (e.g., Hammett σ values of substituents) with biological activity. The cyano group’s electron-withdrawing effect may modulate sulfonamide acidity, impacting binding affinity .
  • Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase) to predict binding modes and guide functional group modifications .

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Monitor hydrolysis of the sulfonamide or benzyl groups .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .
  • Cryopreservation : Compare freeze-dried vs. refrigerated samples to assess crystallinity changes via PXRD .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple assays. Use ANOVA to identify batch effects or outliers. If IC50_{50} values vary, assess assay conditions (e.g., buffer pH, enzyme source) for confounding factors .

Q. How can researchers differentiate between synthetic artifacts and genuine structural features in crystallography data?

  • Methodological Answer : Compare experimental X-ray data with computational predictions (Mercury Software). Check for disorder in the benzyl group or solvent molecules. Validate hydrogen bonding networks against similar sulfonamide structures in the Cambridge Structural Database .

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